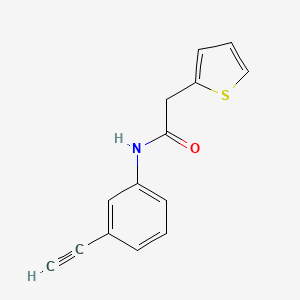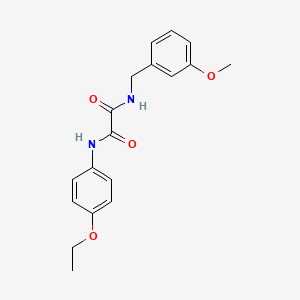![molecular formula C20H24O5 B4901885 4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B4901885.png)
4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of multiple ether linkages and a methoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenol, which undergoes etherification with ethylene oxide to form 4-ethylphenoxyethanol.
Etherification: The 4-ethylphenoxyethanol is further reacted with ethylene oxide to introduce additional ethoxy groups, resulting in 4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]ethanol.
Formylation: The final step involves the formylation of the 4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]ethanol using a formylating agent such as paraformaldehyde in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: 4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.
Substitution: Products depend on the specific substitution reaction, such as 4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxy-2-nitrobenzaldehyde for nitration.
科学的研究の応用
4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the aldehyde group allows it to form Schiff bases with amines, which can be crucial in biological systems.
類似化合物との比較
Similar Compounds
4-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethylphenoxy group.
4-[2-[2-(4-Methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
4-[2-[2-(4-Ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to the presence of the ethylphenoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
4-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-3-16-4-7-18(8-5-16)24-12-10-23-11-13-25-19-9-6-17(15-21)14-20(19)22-2/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBQYAQEMRJIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4901817.png)
![1-(3-chlorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B4901819.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(2-phenylethyl)propanamide](/img/structure/B4901826.png)
![3-phenyl-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]acrylamide](/img/structure/B4901835.png)

![3-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)-N-propan-2-ylpropan-1-amine;dihydrochloride](/img/structure/B4901841.png)
![3-bromo-N-[4-(butanoylsulfamoyl)phenyl]benzamide](/img/structure/B4901852.png)


![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4901866.png)

![N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-5-CHLORO-2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B4901869.png)
![3-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4901890.png)
